2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide
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Overview
Description
2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide is a complex organic compound that belongs to the class of amides It features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Amidation Reaction: The morpholine derivative is then reacted with 3-methyl-4-aminophenylacetic acid under appropriate conditions to form the desired amide bond.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for chlorination.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-N-(3-methylphenyl)propanamide: Lacks the morpholine ring, which may affect its biological activity.
2-Amino-2-methyl-N-(4-(3-oxomorpholino)phenyl)propanamide: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
The presence of the morpholine ring in 2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide distinguishes it from other similar compounds. This ring can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21N3O3 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
2-amino-2-methyl-N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]propanamide |
InChI |
InChI=1S/C15H21N3O3/c1-10-8-11(17-14(20)15(2,3)16)4-5-12(10)18-6-7-21-9-13(18)19/h4-5,8H,6-7,9,16H2,1-3H3,(H,17,20) |
InChI Key |
WCJZGROLUZOQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)N)N2CCOCC2=O |
Origin of Product |
United States |
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